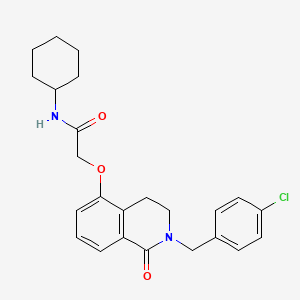

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-cyclohexylacetamide

Descripción

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-cyclohexylacetamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core substituted with a 4-chlorobenzyl group at the 2-position and an acetamide moiety at the 5-position. The acetamide side chain is further modified with a cyclohexyl group, distinguishing it from structurally related analogs. This compound’s molecular formula is C₂₅H₂₈ClN₂O₃, with a molecular weight of 449.96 g/mol. The tetrahydroisoquinoline scaffold is pharmacologically significant, often associated with kinase inhibition, neurotransmitter modulation, or antimicrobial activity .

Propiedades

IUPAC Name |

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O3/c25-18-11-9-17(10-12-18)15-27-14-13-20-21(24(27)29)7-4-8-22(20)30-16-23(28)26-19-5-2-1-3-6-19/h4,7-12,19H,1-3,5-6,13-16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQGKYBMUCRWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-cyclohexylacetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a tetrahydroisoquinoline core substituted with a 4-chlorobenzyl group and a cyclohexylacetamide moiety. Its molecular formula is , and it possesses unique structural features that contribute to its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains.

- Neuroprotective Effects : Potential benefits in neurodegenerative disease models have been observed.

Anticancer Activity

Recent studies have focused on the anticancer properties of the compound. In vitro assays demonstrated that it inhibits the growth of several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |

| SK-MEL-2 (Melanoma) | 10.0 | Targeting tubulin dynamics |

These results indicate that the compound's mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The following table summarizes its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

In animal models of neurodegeneration, the compound exhibited neuroprotective effects. It was shown to reduce oxidative stress markers and improve cognitive function in treated subjects.

Case Studies

- Study on Anticancer Activity : A recent publication reported the synthesis and evaluation of various tetrahydroisoquinoline derivatives, including our compound. The study found that modifications to the structure significantly affected anticancer potency, with our compound showing promising results against MCF-7 cells .

- Neuroprotection in Rodent Models : An experimental study investigated the neuroprotective effects of similar compounds in rodent models of Alzheimer's disease. Results indicated a decrease in amyloid-beta plaque formation and improved memory performance .

- Antimicrobial Evaluation : A comprehensive screening of several derivatives against clinical isolates highlighted our compound's potential as an effective antimicrobial agent, particularly against resistant strains .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to two analogs from the provided evidence:

Structural Analog: 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide (CAS: 850906-65-9)

- Molecular Formula : C₂₅H₂₄ClN₂O₃

- Key Differences: The acetamide side chain terminates in a 3-methylphenyl group instead of a cyclohexyl group. Calculated logP: ~4.2 (estimated via ChemDraw), suggesting moderate lipophilicity, though lower than the cyclohexyl analog due to the phenyl group’s planar geometry .

Structural Analog: 2-(4-Chlorophenoxy)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide (CAS: 1396876-16-6)

- Molecular Formula : C₁₈H₂₁ClN₃O₃

- Key Differences: Replaces the tetrahydroisoquinoline core with a 1,2,4-oxadiazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capacity. Calculated logP: ~3.8, indicating slightly lower lipophilicity than the target compound .

Comparative Data Table

Research Findings and Implications

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound likely enhances lipophilicity (higher logP) and metabolic stability compared to the 3-methylphenyl analog, as aliphatic groups resist oxidative metabolism more effectively than aromatic rings .

- Core Scaffold Differences: The tetrahydroisoquinoline core in the target compound provides conformational rigidity, which may improve binding affinity to enzymes or receptors compared to the flexible oxadiazole-containing analog. However, the oxadiazole’s hydrogen-bonding capacity could enhance solubility .

- Chlorobenzyl Group : The 4-chlorobenzyl moiety is conserved across analogs, suggesting its critical role in target engagement, possibly through hydrophobic interactions or halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.